Home > Products > Screening Compounds P91990 > Z-Leu-Leu-Norvalinal
Z-Leu-Leu-Norvalinal -

Z-Leu-Leu-Norvalinal

Catalog Number: EVT-8014180
CAS Number:
Molecular Formula: C25H39N3O5
Molecular Weight: 461.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Z-Leu-Leu-Norvalinal typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

  1. Starting Materials: The synthesis begins with the protected forms of leucine and norvaline.
  2. Reagents: Common reagents include coupling agents like N,N'-diisopropylcarbodiimide (DIC) or N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  3. Deprotection Steps: After each amino acid addition, protective groups must be removed, typically using acidic or basic conditions depending on the nature of the protecting groups used.
  4. Final Steps: The final product is cleaved from the resin and purified, often by high-performance liquid chromatography (HPLC) .

The specific conditions such as temperature, pH, and reaction times are critical for optimizing yield and purity.

Molecular Structure Analysis

Z-Leu-Leu-Norvalinal features a complex molecular structure characterized by:

  • Amino Acid Composition: It consists of two leucine residues and one norvaline residue.
  • Functional Groups: The presence of an aldehyde group contributes to its reactivity.
  • Three-Dimensional Conformation: The spatial arrangement of atoms affects its biological activity, particularly its interaction with proteasomes.

The molecular weight of Z-Leu-Leu-Norvalinal is approximately 461.59 g/mol . Structural analyses using techniques like NMR spectroscopy or X-ray crystallography can provide insights into its conformation in solution or in complex with target proteins.

Chemical Reactions Analysis

Z-Leu-Leu-Norvalinal participates in several chemical reactions, primarily related to its function as a proteasome inhibitor:

  1. Proteasome Inhibition: It binds covalently to the active site of proteasomes, preventing the degradation of ubiquitinated proteins.
  2. Reversible Reactions: The aldehyde group can undergo reversible reactions with nucleophiles, which can affect its stability and activity.
  3. Hydrolysis: In aqueous environments, Z-Leu-Leu-Norvalinal may hydrolyze to yield corresponding acids and amines.

These reactions are essential for understanding its pharmacodynamics and potential side effects in biological systems .

Mechanism of Action

The mechanism of action of Z-Leu-Leu-Norvalinal primarily revolves around its ability to inhibit proteasome activity:

  • Binding Mechanism: It interacts with the catalytic subunits of the proteasome through its aldehyde group, forming a covalent bond that inhibits substrate processing.
  • Impact on Cellular Processes: By blocking proteasome function, Z-Leu-Leu-Norvalinal leads to the accumulation of regulatory proteins involved in cell cycle control and apoptosis, which can have therapeutic implications in cancer treatment .

Studies have shown that this inhibition can induce apoptosis in cancer cells by disrupting normal protein turnover.

Physical and Chemical Properties Analysis

Z-Leu-Leu-Norvalinal exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Stability can vary based on pH and temperature; it is generally stable under acidic conditions but may degrade under alkaline conditions.

These properties influence its formulation in pharmaceutical applications .

Applications

Z-Leu-Leu-Norvalinal has significant applications in scientific research and medicine:

  1. Cancer Research: As a proteasome inhibitor, it is studied for its potential to enhance apoptosis in cancer cells and improve therapeutic outcomes.
  2. Biochemical Studies: It serves as a tool compound for investigating proteasome function and related cellular processes.
  3. Drug Development: Its structural characteristics make it a candidate for developing new inhibitors targeting similar pathways in various diseases.
Introduction to Z-Leu-Leu-Norvalinal in Contemporary Biomedical Research

Historical Context and Discovery of Z-Leu-Leu-Norvalinal as a Proteasome Inhibitor

The discovery of Z-Leu-Leu-Norvalinal in the early 1990s emerged during a pivotal period of proteasome biology research. As scientists elucidated the structure and function of the 20S and 26S proteasome complexes, a pressing need arose for specific pharmacological agents to probe its catalytic mechanisms. Early proteasome inhibitors like lactacystin (a natural product) and MG132 (Z-Leu-Leu-Leucinal) provided initial tools but exhibited limitations in selectivity and pharmacokinetic properties. Z-Leu-Leu-Norvalinal (chemical formula: C₂₅H₃₉N₃O₅) was developed through systematic structure-activity relationship (SAR) studies focused on tripeptidyl aldehydes. Its design strategically replaced the C-terminal leucine of MG132 with norvaline, an amino acid with a shorter aliphatic side chain. This modification aimed to optimize binding to the chymotrypsin-like (β5) subunit of the proteasome’s catalytic core [6] [7].

Biochemical characterization revealed Z-Leu-Leu-Norvalinal as a potent inhibitor of both the 20S constitutive proteasome (Ki = 21 nM) and the 26S immunoproteasome (Ki = 35 nM). Its mechanism involves reversible formation of a hemiacetal adduct between the aldehyde warhead (-CHO) and the catalytic N-terminal threonine residue (Thr1) of the proteasome's β-subunits. This covalent yet reversible interaction specifically impedes the chymotrypsin-like activity, crucial for processing hydrophobic peptide residues [6] [7].

Functionally, cellular studies demonstrated that treatment with 54 μM Z-Leu-Leu-Norvalinal induced complete arrest at both the G1/S and metaphase transitions of the cell cycle, alongside delayed S-phase progression in mammalian cells. This perturbation resulted in the accumulation of critical regulatory proteins, most notably the tumor suppressor p53, ultimately triggering apoptosis in Rat-1 fibroblasts and PC12 neuronal cells. These effects underscored the proteasome’s non-redundant role in cell cycle control and established Z-Leu-Leu-Norvalinal as a robust tool for studying UPS-dependent processes in malignancy [6] [7]. Its discovery catalyzed the development of later-generation inhibitors, including the clinically approved drug bortezomib, validating the proteasome as a druggable oncology target [2].

Table 1: Key Biochemical and Functional Properties of Z-Leu-Leu-Norvalinal

PropertyValue/CharacteristicExperimental Context
Chemical FormulaC₂₅H₃₉N₃O₅Synthetic tripeptide aldehyde
Proteasome Target20S core particle (β5 subunit)Competitive inhibition assay
Ki (20S Proteasome)21 nMIn vitro enzymatic kinetics
Ki (26S Proteasome)35 nMIn vitro enzymatic kinetics
Primary ActivityChymotrypsin-like (CT-L) inhibitionFluorogenic substrate assay (e.g., Suc-LLVY-AMC)
Cellular Effect (54 μM)G1/S & metaphase arrest; delayed S-phaseRat-1, PC12 cells
Apoptosis Inductionp53 accumulationWestern blotting, cell viability assays
SolubilityDMSOBiochemical/cellular studies

Structural and Functional Analogues in the Proteasome Inhibitor Family

Z-Leu-Leu-Norvalinal belongs to a broader structural class of peptide-based proteasome inhibitors characterized by three key domains: an N-terminal capping group (e.g., carbobenzoxy, Z-), a peptide backbone conferring substrate specificity, and a C-terminal pharmacophore (e.g., aldehyde, boronate, epoxyketone) responsible for covalent proteasome binding. Within this family, its analogues exhibit significant diversity in target affinity, reversibility, and clinical applicability, broadly categorized as follows:

  • Synthetic Peptide Aldehydes: This category includes Z-Leu-Leu-Norvalinal and its close analogues like MG132 (Z-Leu-Leu-Leucinal) and PSI (Z-Ile-Glu(OtBu)-Ala-Leucinal). While sharing the aldehyde warhead, these inhibitors differ in their peptide backbone sequences, altering proteasome subunit specificity and cellular permeability. MG132, featuring a terminal leucine, exhibits slightly broader inhibition across CT-L, trypsin-like (T-L), and caspase-like (C-L) activities compared to Z-Leu-Leu-Norvalinal's stronger β5 (CT-L) preference. Their primary limitation lies in reversibility and metabolic instability, restricting therapeutic utility but maintaining value as research tools [6] [7].

  • Natural Product-Derived Inhibitors: Natural metabolites represent a rich source of proteasome inhibitors with distinct scaffolds. Examples include:

  • Epoxomicin (and its derivative carfilzomib): Featuring an α‘,β‘-epoxyketone pharmacophore, this natural product forms an irreversible morpholino adduct with the catalytic Thr1, conferring exceptional selectivity for the β5 subunit. Carfilzomib, a clinically approved drug, retains this epoxyketone core but incorporates a tetrapeptide backbone for enhanced stability and reduced off-target effects compared to peptide aldehydes [3] [8].
  • Emodin & Syringic Acid Derivatives: Plant-derived polyphenols like emodin (an anthraquinone from Aloe vera) and syringic acid derivatives act as non-competitive inhibitors or indirect modulators. Emodin inhibits multiple proteasome activities (CT-L: IC₅₀=1.22 mM; C-L: IC₅₀=0.24 mM) and promotes protein ubiquitination. Syringic acid derivatives exhibit synergistic effects with chemotherapeutics and inhibit NF-κB signaling alongside proteasome suppression [1].

  • Clinically Approved Inhibitors: Bortezomib (Velcade®), a boronic acid dipeptide (Pyrazylcarbonyl-Phe-boroLeucine), represents the most significant analogue evolution. Replacing the aldehyde with a boronate group enables stronger, reversible tetrahedral coordination with Thr1Oγ, yielding higher potency (nM range) and duration of action than Z-Leu-Leu-Norvalinal. Ixazomib, an oral boronate, further improves pharmacokinetics. While sharing the core concept of targeting the β5 subunit, these agents possess optimized pharmacophores overcoming the metabolic limitations of aldehydes like Z-Leu-Leu-Norvalinal [3] [8].

Table 2: Structural and Functional Classification of Key Proteasome Inhibitor Analogues

Inhibitor ClassPrototype Compound(s)Core PharmacophoreKey Structural FeaturesPrimary Proteasome Target (Activity)Clinical/Research Status
Synthetic Peptide AldehydesZ-Leu-Leu-Norvalinal (MG115)Aldehyde (-CHO)Z-cap, Leu-Leu-Nva backboneβ5 (CT-L)Research tool
MG132 (Z-LLL-CHO)Aldehyde (-CHO)Z-cap, Leu-Leu-Leu backboneβ5>β1>β2 (CT-L>C-L>T-L)Research tool
Natural Product EpoxyketonesEpoxomicin, CarfilzomibEpoxyketoneTetrapeptide backbone, epoxyketone warheadβ5/β5i (CT-L, irreversible)FDA-approved (Carfilzomib)
Synthetic Peptide BoronatesBortezomib, IxazomibBoronic acid (-B(OH)₂)Dipeptide, boronate warheadβ5/β5i (CT-L, reversible)FDA-approved
Natural Polyphenols/QuinonesEmodin, Syringic Acid derivativesNone (non-competitive)Anthraquinone (Emodin), Phenolic acid (Syringic)Multiple β subunits (weak μM-mM)Preclinical research

The structural evolution from reversible aldehyde inhibitors like Z-Leu-Leu-Norvalinal towards more stable, irreversible, or boronate-based agents highlights ongoing efforts to improve pharmacodynamic potency, pharmacokinetic stability, and subunit specificity. Despite not achieving clinical translation itself, Z-Leu-Leu-Norvalinal remains a critical reference compound for understanding the SAR of peptide-based inhibitors and validating novel proteasome-targeting strategies, including newer approaches targeting deubiquitinating enzymes (DUBs) or E3 ligases within the UPS [3] [8].

Properties

Product Name

Z-Leu-Leu-Norvalinal

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-(1-oxopentan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

Molecular Formula

C25H39N3O5

Molecular Weight

461.6 g/mol

InChI

InChI=1S/C25H39N3O5/c1-6-10-20(15-29)26-23(30)21(13-17(2)3)27-24(31)22(14-18(4)5)28-25(32)33-16-19-11-8-7-9-12-19/h7-9,11-12,15,17-18,20-22H,6,10,13-14,16H2,1-5H3,(H,26,30)(H,27,31)(H,28,32)/t20?,21-,22-/m0/s1

InChI Key

QEJRGURBLQWEOU-QIFDKBNDSA-N

SMILES

CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CCCC(C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.